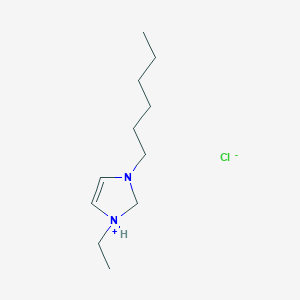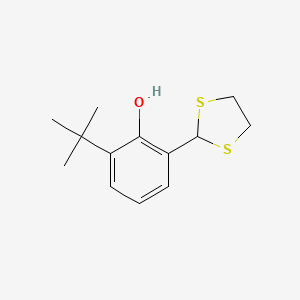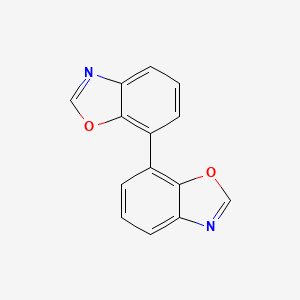
L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-asparaginyl-L-leucyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-asparaginyl-L-leucyl-L-valine: is a synthetic peptide compound with a complex structure It is composed of multiple amino acids, including L-glutamine, L-ornithine, glycine, L-asparagine, L-leucine, and L-valine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-asparaginyl-L-leucyl-L-valine involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically includes the following steps:
Amino Acid Coupling: Each amino acid is sequentially coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-asparaginyl-L-leucyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Nucleophilic substitution reactions can modify specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.
Aplicaciones Científicas De Investigación
L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-asparaginyl-L-leucyl-L-valine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized materials and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-asparaginyl-L-leucyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-isoleucyl-L-valylglycine
- L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucylglycyl-L-valyl-L-lysyl-L-proline
- L-Seryl-L-leucyl-L-glutaminyl-N~5~-(diaminomethylene)-L-ornithine
Uniqueness
L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-asparaginyl-L-leucyl-L-valine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group
Propiedades
Número CAS |
375388-89-9 |
|---|---|
Fórmula molecular |
C28H51N11O9 |
Peso molecular |
685.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C28H51N11O9/c1-13(2)10-17(26(46)39-22(14(3)4)27(47)48)38-25(45)18(11-20(31)41)36-21(42)12-35-24(44)16(6-5-9-34-28(32)33)37-23(43)15(29)7-8-19(30)40/h13-18,22H,5-12,29H2,1-4H3,(H2,30,40)(H2,31,41)(H,35,44)(H,36,42)(H,37,43)(H,38,45)(H,39,46)(H,47,48)(H4,32,33,34)/t15-,16-,17-,18-,22-/m0/s1 |
Clave InChI |
UCGGQJXJNJDMSI-NSBVLCQTSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro-](/img/structure/B14248410.png)
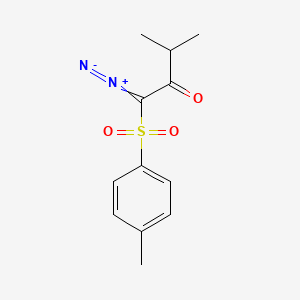
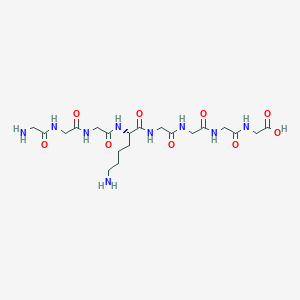
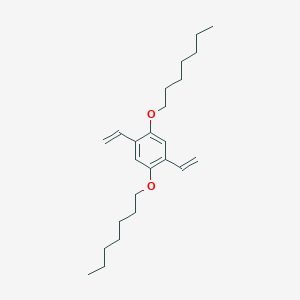

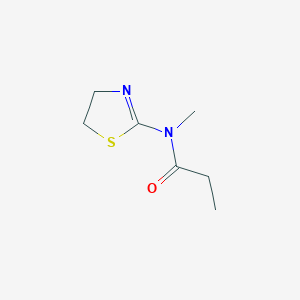
![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)

![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)
![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)
